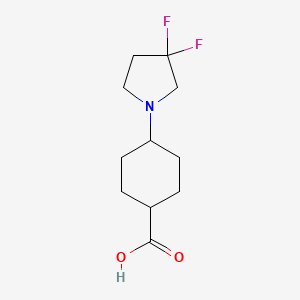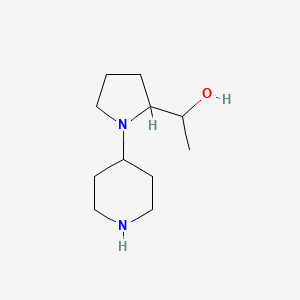![molecular formula C13H22N2O2 B1491848 6-乙氧基-3-脯氨基-3-氮杂双环[3.1.1]庚烷 CAS No. 2097949-82-9](/img/structure/B1491848.png)
6-乙氧基-3-脯氨基-3-氮杂双环[3.1.1]庚烷
描述
6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane is a chemical compound with the molecular formula C13H22N2O2 . It is a type of bridged bicyclic morpholine, which are important building blocks in medicinal chemistry research .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes, which includes 6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane, involves the reduction of spirocyclic oxetanyl nitriles . This process has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The 3-azabicyclo[3.1.1]heptane core is of particular interest as it resembles the pyridine ring in terms of geometric parameters . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Chemical Reactions Analysis
The general approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .科学研究应用
合成和药用化学构筑块
- 强调了包括 3-氧杂-6-氮杂双环[3.1.1]庚烷在内的桥连双环吗啉,是药用化学中的重要构筑块。这些化合物因其非手性和与吗啉相似的亲脂性而受到关注,在药物设计和合成中具有实用性 (Walker 等人,2012)。
催化和化学转化
- 氮杂双环化合物已通过各种创新方法合成,包括催化构建和分子内环丙烷化,展示了该化合物在有机合成中的多功能性 (Pan 等人,2015)。
结构分析和构象
- 合成和结构分析氮杂双环[2.2.1]庚烷衍生物以详细阐述为 α7 烟碱受体配体突出了这些化合物在开发选择性受体调节剂中的潜力,这可能对神经学研究和治疗策略产生影响 (Slowinski 等人,2011)。
新型合成路线和药效团
- 氮杂双环化合物的新的合成路线,导致具有潜在药用价值的药效团的产生,说明了该领域的持续创新。这些研究证明了这些化合物作为新治疗剂开发中的核心结构的效用 (Kriis 等人,2010)。
作用机制
Mode of Action
The exact mode of action of 6-Ethoxy-3-prolyl-3-azabicyclo[31It’s known that the compound was synthesized by the reduction of spirocyclic oxetanyl nitriles . This process might influence its interaction with potential targets.
Biochemical Pathways
The specific biochemical pathways affected by 6-Ethoxy-3-prolyl-3-azabicyclo[31It’s important to note that the compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring , which suggests potential involvement in histamine-related pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Ethoxy-3-prolyl-3-azabicyclo[31The compound’s incorporation into the structure of rupatidine suggests it may share similar pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 6-Ethoxy-3-prolyl-3-azabicyclo[31The compound led to a dramatic improvement in the physicochemical properties of Rupatidine , suggesting it may have significant effects at the molecular level.
生化分析
Biochemical Properties
6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical environments .
Cellular Effects
The effects of 6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by interacting with cell surface receptors or intracellular signaling molecules. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of specific genes. These effects can result in alterations in cellular metabolism, impacting processes such as energy production, biosynthesis, and degradation .
Molecular Mechanism
The molecular mechanism of action of 6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. This binding can occur through various mechanisms, such as competitive inhibition, where the compound competes with the substrate for the enzyme’s active site, or allosteric modulation, where it binds to a different site on the enzyme, altering its activity. Additionally, 6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to 6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in physiological functions. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels .
Metabolic Pathways
6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane can affect metabolic flux, altering the levels of specific metabolites and impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. These interactions can influence the compound’s localization, accumulation, and overall efficacy .
Subcellular Localization
The subcellular localization of 6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism. These localization patterns can impact the compound’s overall biological effects .
属性
IUPAC Name |
(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-17-12-9-6-10(12)8-15(7-9)13(16)11-4-3-5-14-11/h9-12,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZVOFHXJFNTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=O)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Di-tert-butyl 4-allyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1491766.png)

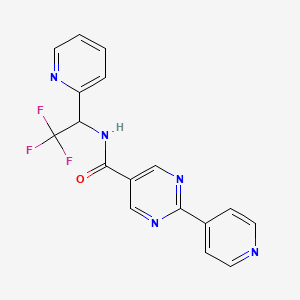
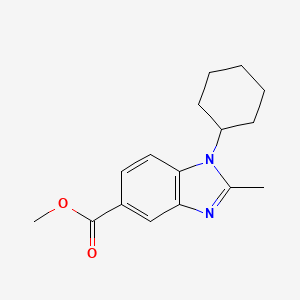
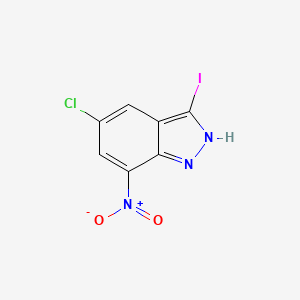

![Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1491777.png)
![2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1491779.png)
![[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride](/img/structure/B1491781.png)
![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1491785.png)
